molecular formula C10H12O3S B1608066 6-Oxo-6-(2-thienyl)hexanoic acid CAS No. 56721-43-8

6-Oxo-6-(2-thienyl)hexanoic acid

Cat. No. B1608066
CAS RN: 56721-43-8
M. Wt: 212.27 g/mol
InChI Key: IOWKEASJENDYLT-UHFFFAOYSA-N
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Description

6-Oxo-6-(2-thienyl)hexanoic acid is a chemical compound with the CAS Number: 56721-43-8 . It has a molecular weight of 212.27 and its IUPAC name is 6-oxo-6-(2-thienyl)hexanoic acid . The compound is a white solid .


Molecular Structure Analysis

The molecular formula of 6-Oxo-6-(2-thienyl)hexanoic acid is C10H12O3S . It contains a total of 26 bonds, including 14 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, and 1 ketone .


Physical And Chemical Properties Analysis

6-Oxo-6-(2-thienyl)hexanoic acid is a white solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

  • Modification of Swern Oxidation : Liu and Vederas (1996) investigated the use of 6-(methylsulfinyl)hexanoic acid as a substitute for DMSO in Swern oxidation reactions, showcasing its utility in converting alcohols to aldehydes or ketones efficiently. The study highlighted the ease of separation and reusability of this compound in chemical reactions (Liu & Vederas, 1996).

  • New DNA Sequencing Method : Rasolonjatovo and Sarfati (1998) developed a derivative of levulinic acid, which is useful for protecting hydroxyl groups and has applications in a new DNA sequencing method. This illustrates the role of such compounds in biotechnological applications (Rasolonjatovo & Sarfati, 1998).

  • Prins Cyclization : Reddy et al. (2014) observed oxa- versus thia-selectivity in Prins cyclization of 6-mercaptohex-3-en-1-ol with aldehydes. This study demonstrated the potential of controlling reaction pathways in organic synthesis, highlighting the importance of such compounds in synthetic chemistry (Reddy et al., 2014).

  • Corrosion Inhibitors : Gupta et al. (2016) synthesized Schiff's bases derived from lysine and aromatic aldehydes, including derivatives of hexanoic acid, as corrosion inhibitors for mild steel. This research points to the industrial application of these compounds in protecting metals (Gupta et al., 2016).

  • Single-Molecule Magnets : Rojas-Dotti and Martínez-Lillo (2017) synthesized hexametallic MnIII complexes using thioester-carboxylate ligands, including 6-(acetylthio)hexanoic acid, demonstrating their potential as single-molecule magnets for molecular spintronics studies (Rojas-Dotti & Martínez-Lillo, 2017).

  • Leukotriene Biosynthesis Inhibitors : Desideri et al. (1997) found that N-alkyl-4-quinolones, obtained as by-products in the synthesis of 6-[(4-quinolinyl)oxy]hexanoic acids, act as leukotriene biosynthesis inhibitors. This showcases the pharmaceutical applications of such compounds (Desideri et al., 1997).

properties

IUPAC Name

6-oxo-6-thiophen-2-ylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c11-8(9-5-3-7-14-9)4-1-2-6-10(12)13/h3,5,7H,1-2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWKEASJENDYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364877
Record name 6-OXO-6-(2-THIENYL)HEXANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-6-(2-thienyl)hexanoic acid

CAS RN

56721-43-8
Record name 6-OXO-6-(2-THIENYL)HEXANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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